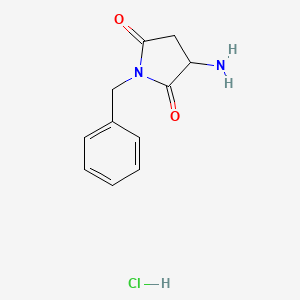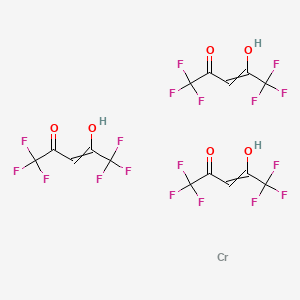
Chromium;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexafluoroacetylacetone can be synthesized through the hydration of hexafluoroacetylacetone, yielding 1,1,1,5,5,5-hexafluoropentane-2,2,4,4-tetraol . The reaction typically involves the use of metal-chelate complexes with metals such as copper (II), nickel (II), cobalt (II), neodymium (III), rhodium (III), iron (III), and chromium (III) .
Industrial Production Methods
Industrial production methods for hexafluoroacetylacetone involve the use of advanced chemical processes and equipment to ensure high purity and yield. The compound is often produced in large quantities for use in various applications, including as a chelating agent and in the synthesis of other chemical compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Hexafluoroacetylacetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also occur, leading to the formation of various reduced forms of the compound.
Substitution: Substitution reactions are common, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of hexafluoroacetylacetone include metal salts, reducing agents, and oxidizing agents. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of hexafluoroacetylacetone depend on the specific reaction conditions and reagents used. For example, the compound can form metal-chelate complexes with various metals, leading to the formation of different metal-organic compounds .
Wissenschaftliche Forschungsanwendungen
Hexafluoroacetylacetone has a wide range of scientific research applications, including:
Biology: The compound is used in biological research to study the interactions between metals and organic molecules.
Medicine: Hexafluoroacetylacetone is used in medicinal chemistry to develop new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of hexafluoroacetylacetone involves its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its oxygen atoms and forming stable, ring-like structures. This chelation process is essential for various chemical reactions and applications, as it stabilizes the metal ions and enhances their reactivity .
Vergleich Mit ähnlichen Verbindungen
Hexafluoroacetylacetone is similar to other compounds such as 1,1,1,5,5,5-hexafluoro-2,4-pentanedione. it is unique in its ability to form stable metal-chelate complexes and its wide range of applications in scientific research and industry . Other similar compounds include:
1,1,1,5,5,5-Hexafluoro-2,4-pentanedione: Used as a chelating ligand and in the production of liquid crystals.
Hexafluoroacetylacetone: Synonym for 1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one.
Eigenschaften
Molekularformel |
C15H6CrF18O6 |
|---|---|
Molekulargewicht |
676.17 g/mol |
IUPAC-Name |
chromium;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/3C5H2F6O2.Cr/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H; |
InChI-Schlüssel |
HWKPDQBCGOIWGE-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


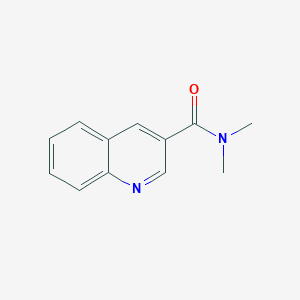

![4,6-Dinitrobenzo[c]isoxazole](/img/structure/B13995404.png)
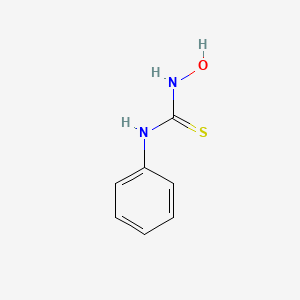
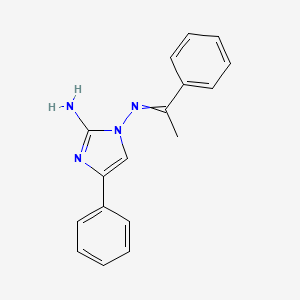
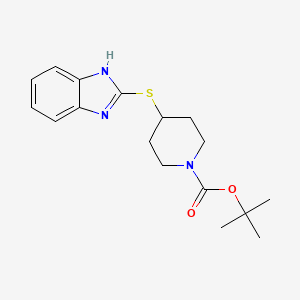
![N,N-bis(2-chloroethyl)-3-phenyl-2-[(2,2,2-trichloroacetyl)amino]propanamide](/img/structure/B13995427.png)
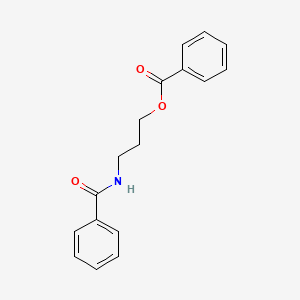
![N,2-dibenzyl-1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-1H-isoquinolin-6-amine](/img/structure/B13995440.png)
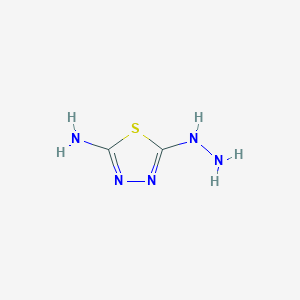
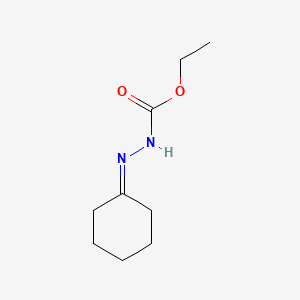
![4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B13995454.png)
